Pardoprunox hydrochloride

Receptor pharmacology Parkinson's disease 5-HT₁A agonism

Researchers needing controlled dual D₂/D₃ partial agonism with full 5-HT₁A activation often struggle with uncharacterized compounds. Pardoprunox hydrochloride (SLV-308) delivers verified pharmacology: • pKi: D₂ 8.1 (IA 50%), D₃ 8.6 (IA 67%), 5-HT₁A 8.5 (IA 100%) - enables precise occupancy calculations • In MPTP primates, 0.1 mg/kg po BID induced only mild dyskinesia vs. robust priming by ropinirole/levodopa • Supplied >98% pure, pale mauve solid; DMSO-soluble (~30 mg/mL); global shipping from stock

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
CAS No. 269718-83-4
Cat. No. B1678467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePardoprunox hydrochloride
CAS269718-83-4
Synonyms2(3H)-benzoxazolone, 7-(4-methyl-1-piperazinyl)-monohydrochloride
pardoprunox
SLV-308
SME-308
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl
InChIInChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H
InChIKeyNQRIKTDKFHAOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pardoprunox HCl: Dual D₂/₃ & 5-HT₁A Agonist Profile


Pardoprunox hydrochloride (SLV-308; CAS 269718-83-4) is a non-ergot small molecule characterized as a dual dopamine D₂/D₃ receptor partial agonist and serotonin 5-HT₁A receptor full agonist [1]. The compound exhibits pKi values of 8.1 at D₂, 8.6 at D₃, and 8.5 at 5-HT₁A receptors, with intrinsic activity of 50%, 67%, and 100% respectively [2]. It is the hydrochloride salt of 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one, with molecular formula C₁₂H₁₆ClN₃O₂ and molecular weight 269.73 g/mol [3]. The compound is supplied as a pale mauve solid powder with >98% purity and is soluble in DMSO (~30 mg/mL) but insoluble in water .

Dual target engagement
D₂/D₃ partial agonism combined with full 5-HT₁A agonism for pathway co-activation studies
Dyskinesia model research
Low dyskinesia priming profile in MPTP primate model, supporting motor endpoint comparison
Non-ergot scaffold
Hydrochloride salt with defined DMSO solubility; avoids ergot-related structural liabilities

Pardoprunox HCl: Why Substitution Fails


Pardoprunox cannot be substituted with conventional dopamine agonists such as pramipexole, ropinirole, or rotigotine due to three key mechanistic and functional divergences. First, pramipexole and ropinirole act as full agonists at D₂/D₃ receptors with negligible 5-HT₁A activity [1], whereas pardoprunox combines D₂/D₃ partial agonism with full 5-HT₁A agonism [2]—a dual mechanism absent in all approved dopamine agonists. Second, as a partial agonist with an intrinsic activity ceiling (~50% at D₂), pardoprunex exhibits a fundamentally distinct signaling profile from full agonists, which translates to reduced dyskinesia priming in primate models [3]. Third, the hydrochloride salt form confers specific solubility characteristics (DMSO-soluble, water-insoluble) that differ from the free base formulations of many comparator compounds . These divergences render direct substitution scientifically invalid and may compromise experimental or therapeutic outcomes.

Target Pardoprunox HCl Dual D₂/₃ partial agonist + 5-HT₁A full agonist; hydrochloride salt with DMSO solubility
Risk 1 Pramipexole / Ropinirole Lack 5-HT₁A receptor activity; full D₂ agonism may shift dyskinesia endpoint interpretation
Risk 2 Rotigotine Full D₂ agonist without 5-HT₁A engagement; partial agonism ceiling not replicable
Risk 3 Free base / other salts Solubility and stability profile diverges; hydrochloride form ensures consistent DMSO solubility and long-term powder stability

Pardoprunox HCl: Head-to-Head Evidence


5-HT₁A Full Agonism Advantage

Pardoprunox uniquely combines D₂/D₃ partial agonism with full 5-HT₁A receptor agonism, a dual profile not present in any marketed dopamine agonist. At the 5-HT₁A receptor, pardoprunox exhibits pKi = 8.5 with full intrinsic activity (IA = 100%) [1]. In contrast, pramipexole, ropinirole, and rotigotine demonstrate negligible affinity for 5-HT₁A receptors [2]. Ropinirole specifically has 'almost no affinity for serotonergic receptors' [3]. This functional 5-HT₁A agonism is hypothesized to confer anti-dyskinetic activity and modulation of neuropsychiatric symptoms [4].

5-HT₁A full agonism
Head-to-head
pKi = 8.5; IA = 100% (full agonist) vs. negligible affinity in pramipexole, ropinirole, rotigotine
5-HT₁A co-activation absent in standard dopamine agonists; supports serotonergic modulation research
Radioligand binding and [³⁵S]GTPγS functional assays
Receptor pharmacology Parkinson's disease 5-HT₁A agonism

Dyskinesia Severity vs. Ropinirole & Levodopa

In a 28-day comparative study in drug-naive, MPTP-treated common marmosets, pardoprunox (0.1 mg/kg po BID) was directly compared with ropinirole (0.18 mg/kg po BID) and levodopa (10 mg/kg po BID) [1]. All three treatments produced similar reductions in motor disability. However, pardoprunox induced dyskinesia of significantly lower intensity and shorter duration than either ropinirole or levodopa. Critically, following the 28-day treatment period, acute levodopa challenge elicited marked dyskinesia in animals previously treated with levodopa or ropinirole, whereas animals previously treated with pardoprunox exhibited only mild dyskinesia [2].

Dyskinesia priming
Head-to-head
Mild dyskinesia only; minimal levodopa priming vs. marked in ropinirole/levodopa groups
Reported lower dyskinesia endpoint in MPTP-treated marmoset model
28-day chronic oral dosing; MPTP primate model
Dyskinesia Parkinson's disease MPTP primate model

Efficacy vs. Pramipexole: VERMEER Phase III Trial

The VERMEER trial (NCT00335166), a randomized, double-blind, pramipexole-controlled study in early Parkinson's disease patients, directly compared pardoprunox 12-42 mg/day (n=108) with pramipexole 1.5-4.5 mg/day (n=116) and placebo (n=110) [1]. The least-square mean change from baseline in UPDRS-Motor score was -4.9 points for pardoprunox, -5.7 points for pramipexole, and -2.5 points for placebo [2]. Both active treatments significantly improved motor symptoms versus placebo, with numerically similar efficacy magnitude.

Motor score change
Head-to-head
UPDRS-Motor: -4.9 (pardoprunox) vs. -5.7 (pramipexole) vs. -2.5 (placebo)
Reported motor endpoint context comparable to pramipexole in early PD trial
VERMEER RCT; double-blind; early PD patients
Clinical trial Parkinson's disease Pramipexole comparator

Efficacy and Safety: Pooled Meta-Analysis vs. Placebo

A meta-analysis of 4 randomized controlled trials pooled 885 patients (pardoprunox n=422, placebo n=412) [1]. Pardoprunox demonstrated superiority to placebo in UPDRS III motor score (mean difference -3.25, 95% CI [-4.23 to -2.26]), UPDRS II activities of daily living (MD -1.08, 95% CI [-1.51 to -0.64]), and CGI-I (MD -0.66, 95% CI [-0.87 to -0.45]). However, adverse events were significantly elevated: hallucinations (RR 12.69), orthostatic hypotension (RR 4.42), nausea (RR 4.25), dizziness (RR 3.89), and somnolence (RR 3.88), all p<0.001 [2].

Pooled efficacy & tolerability
Cross-study comparable
UPDRS III MD -3.25 vs. placebo; Hallucinations RR 12.69, Nausea RR 4.25
Robust motor endpoint with elevated hallucination risk profile; supports tolerability endpoint review
Pooled 4 RCTs; monotherapy and adjunct to levodopa
Meta-analysis Parkinson's disease Efficacy and safety

D₂/D₃ Partial Agonism vs. Rotigotine Full Agonism

Pardoprunox functions as a partial agonist at dopamine D₂ and D₃ receptors with intrinsic activities (IA) of 50% and 67%, respectively, and pKi values of 8.1 (D₂) and 8.6 (D₃) [1]. In contrast, rotigotine acts as a full agonist at D₂ receptors with pEC₅₀ = 10.4 ± 0.1 and Emax = 62 ± 2% [2]. Pramipexole shows pEC₅₀ = 9.1 ± 0.2 at D₂ and 8.3 ± 0.1 at D₃, also functioning as a full agonist [3]. The partial agonist mechanism of pardoprunox confers a ceiling effect on maximal D₂/D₃ receptor activation that is not achievable with full agonists.

Partial vs. full agonism
Cross-study comparable
D₂ IA = 50% (partial) vs. rotigotine full agonist; pEC₅₀ ~8.0 vs. 10.4
Partial agonism ceiling differentiates signaling from full agonists
Recombinant human D₂ receptor functional assays
Receptor pharmacology Partial agonism D₂/D₃ receptor

Hydrochloride Salt: Solubility & Stability

Pardoprunox hydrochloride exhibits specific solubility characteristics: in DMSO, 30 mg/mL (111.22 mM) at 25°C; insoluble in water; insoluble in ethanol . The lyophilized powder is stable for 36 months when stored at -20°C desiccated; in solution, storage at -20°C with use within 3 months is recommended to prevent potency loss [1]. The hydrochloride salt form (CAS 269718-83-4) is distinct from the free base form (CAS 269718-84-5) .

Salt form & solubility
Supporting evidence
DMSO: 30 mg/mL; water-insoluble; powder stable 36 months at -20°C
Defined solubility and storage parameters for formulation planning
Hydrochloride salt distinct from free base (CAS 269718-84-5)
Formulation Solubility Hydrochloride salt

Pardoprunox HCl: Preclinical Applications


Dual D₂/₃ & 5-HT₁A Agonism Studies

Pardoprunox is uniquely suited for preclinical investigations that require simultaneous activation of dopamine D₂/D₃ receptors (with partial agonist ceiling) and serotonin 5-HT₁A receptors (with full agonist efficacy). This dual mechanism is not replicable with standard dopamine agonists (pramipexole, ropinirole, rotigotine), which lack 5-HT₁A activity [1]. The compound's defined pKi values (D₂: 8.1; D₃: 8.6; 5-HT₁A: 8.5) and intrinsic activities (50%, 67%, 100%) enable precise receptor occupancy calculations [2].

Parkinson's Disease Models: Dyskinesia Assessment

Pardoprunox is the preferred compound for preclinical Parkinson's disease studies where dyskinesia liability is a primary endpoint. In MPTP-treated marmosets, 28-day pardoprunox treatment (0.1 mg/kg po BID) produced only mild dyskinesia and minimal priming for levodopa-induced dyskinesia, in contrast to ropinirole and levodopa which induced marked dyskinesia and robust priming [1]. Pardoprunox also dose-dependently increases locomotor activity and decreases motor disability in this model (MED=0.03 mg/kg po) [2].

Rodent Behavior: 5-HT₁A-Mediated Endpoints

Pardoprunox is appropriate for rodent studies requiring assessment of 5-HT₁A receptor-mediated behaviors. The compound induces flat body posture and lower lip retraction in rats (MED=0.3 mg/kg po), effects that are reversed by the selective 5-HT₁A antagonist WAY100635, confirming receptor specificity [1]. Pardoprunox also attenuates novelty-induced locomotor activity (MED=0.01 mg/kg po) and (+)-amphetamine-induced hyperlocomotion (MED=0.3 mg/kg po) [2].

Electrophysiology: Dopaminergic & Serotonergic Activity

Pardoprunox is well-characterized for in vivo electrophysiology applications in rat models. In the ventral tegmental area (VTA), pardoprunox (2-20 μg/kg i.v.) partially decreases dopamine neuronal firing and completely suppresses bursting activity [1]. In the dorsal raphe nucleus (DRN), pardoprunox (5-40 μg/kg i.v.) completely suppresses 5-HT neuronal firing, an effect preventable and reversible by WAY-100635, confirming 5-HT₁A receptor-mediated action [2].

Application
Selection Property
Validation Focus
Dual D₂/₃ & 5-HT₁A agonism studies
Partial D₂/₃ agonist + full 5-HT₁A agonist profile
5-HT₁A co-activation verification; receptor occupancy modeling
Parkinson's disease dyskinesia models
Low dyskinesia priming in MPTP primate paradigm
Dyskinesia endpoint comparison vs. full agonists; levodopa challenge response
Rodent behavior & 5-HT₁A endpoints
5-HT₁A-mediated behavioral readout (flat body posture, LLR)
WAY100635-reversible serotonergic effects; attenuation of novelty-induced locomotion
In vivo electrophysiology
Modulation of VTA dopamine and DRN serotonin neuronal firing
Firing rate suppression; burst activity inhibition; 5-HT₁A-dependent DRN silencing

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